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Cat. No.: B1317243 Get Quote

A Comprehensive Technical Guide to Methyl 2-
(hydroxymethyl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 2-(hydroxymethyl)isonicotinate is a versatile heterocyclic building block increasingly

utilized in medicinal chemistry and drug discovery. This technical guide provides a

comprehensive overview of its synonyms, alternative names, and key chemical data. It details

an established experimental protocol for its synthesis and outlines its role as a crucial

intermediate in the development of therapeutic agents. The document further explores the

derivatization of this compound for the synthesis of targeted inhibitors, including those for Rho

kinase, and presents relevant biological data and signaling pathway information.

Chemical Identity and Synonyms
Methyl 2-(hydroxymethyl)isonicotinate is a pyridine derivative with the chemical formula

C₈H₉NO₃. For clarity and comprehensive literature searching, it is essential to be aware of its

various synonyms and alternative names.

Table 1: Synonyms and Alternative Names for Methyl 2-(hydroxymethyl)isonicotinate
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Name CAS Number Molecular Formula Molecular Weight

Methyl 2-

(hydroxymethyl)isonic

otinate

58481-17-7 C₈H₉NO₃ 167.16 g/mol

Methyl 2-

(hydroxymethyl)pyridi

ne-4-carboxylate

58481-17-7 C₈H₉NO₃ 167.16 g/mol

2-Hydroxymethyl-

isonicotinic acid

methyl ester

58481-17-7 C₈H₉NO₃ 167.16 g/mol

2-(hydroxymethyl)-4-

Pyridinecarboxylic

acid methyl ester

58481-17-7 C₈H₉NO₃ 167.16 g/mol

4-Pyridinecarboxylic

acid, 2-

(hydroxymethyl)-,

methyl ester

58481-17-7 C₈H₉NO₃ 167.16 g/mol

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(hydroxymethyl)isonicotinate
is provided below. This data is essential for its handling, characterization, and use in synthetic

chemistry.

Table 2: Physicochemical Data for Methyl 2-(hydroxymethyl)isonicotinate
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Property Value

Appearance Light yellow to yellow solid

Boiling Point 304.2 ± 32.0 °C (Predicted)[1]

Density 1.244 ± 0.06 g/cm³ (Predicted)[1]

Storage Sealed in dry, Room Temperature[1][2][3]

Purity Typically ≥97%[2][3]

Experimental Protocols
Synthesis of Methyl 2-(hydroxymethyl)isonicotinate
The following protocol details a common method for the synthesis of Methyl 2-
(hydroxymethyl)isonicotinate from methyl isonicotinate.[1]

Materials:

Methyl isonicotinate

Sulfuric acid

Methanol (MeOH)

Ammonium peroxydisulfate

Water

Sodium carbonate (Na₂CO₃)

Ethyl acetate (EtOAc)

Sodium sulfate (Na₂SO₄)

Cyclohexane

Heptane
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Silica gel for column chromatography

Procedure:

In a 1000 mL round-bottomed flask, dissolve methyl isonicotinate (70 g, 510.44 mmol) and

sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL).

Heat the solution to reflux.

In a separate flask, prepare a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in

water (350 mL).

Add the ammonium peroxydisulfate solution to the refluxing methanol solution over 20

minutes.

Continue refluxing the reaction mixture for an additional 20 minutes.

Allow the reaction to cool to room temperature. A solid may precipitate.

Filter off the solid and wash it with methanol.

Remove the methanol from the filtrate under reduced pressure.

Neutralize the remaining aqueous solution by the cautious and stepwise addition of solid

sodium carbonate under ice-cooling.

Extract the aqueous solution with ethyl acetate.

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.

The resulting dark-brown residue is treated with cyclohexane (3 x 300 mL), and the

cyclohexane phase is decanted.

Purify the remaining dark-brown residue by automated flash chromatography on a silica gel

column using a gradient of 25% to 100% ethyl acetate in heptane.

The final product, Methyl 2-(hydroxymethyl)isonicotinate, is isolated. The reported yield

for this procedure is 32% (27.5 g).[1]
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Role in Drug Discovery and Development
Methyl 2-(hydroxymethyl)isonicotinate serves as a key starting material for the synthesis of

a wide range of substituted pyridines, which are prevalent scaffolds in many biologically active

compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an ester

moiety that can be further manipulated, makes it a valuable building block for creating libraries

of compounds for high-throughput screening and lead optimization.

Application in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors.[4] While direct synthesis

of kinase inhibitors from Methyl 2-(hydroxymethyl)isonicotinate is not extensively

documented in publicly available literature, its structural motifs suggest its potential as a

precursor for such molecules. For instance, it can be used to construct more complex

heterocyclic systems that are known to interact with the ATP-binding site of kinases.

One important class of kinases are the Rho-associated kinases (ROCK), which are involved in

various cellular processes, and their inhibitors have therapeutic potential. The design and

synthesis of Rho kinase inhibitors often involve pyridine, indazole, and isoquinoline scaffolds.[4]

Below is a conceptual workflow illustrating how Methyl 2-(hydroxymethyl)isonicotinate could

be utilized in the synthesis of a generic pyridine-based kinase inhibitor.
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Methyl 2-(hydroxymethyl)isonicotinate

Activation of hydroxyl group
(e.g., tosylation, mesylation, or conversion to halide)

Nucleophilic substitution with a primary amine (R1-NH2)

Amide coupling of the ester with a secondary amine (R2-NH-R3)

Final Kinase Inhibitor Scaffold

Click to download full resolution via product page

Conceptual workflow for kinase inhibitor synthesis.

Rho Kinase Signaling Pathway
Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small

GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a variety

of cellular functions, including cell adhesion, migration, proliferation, and apoptosis.

Dysregulation of this pathway is implicated in numerous diseases, making it an attractive target

for therapeutic intervention.

Below is a simplified diagram of the RhoA/ROCK signaling pathway.
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Simplified RhoA/ROCK signaling pathway.
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Conclusion
Methyl 2-(hydroxymethyl)isonicotinate is a valuable and versatile building block in the

synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Its

utility is derived from the presence of multiple reactive sites that can be selectively modified to

generate a diverse range of derivatives. While the full potential of this compound is still being

explored, its foundational role in the construction of pyridine-based scaffolds ensures its

continued importance in the field of medicinal chemistry and drug discovery. Further research

into the biological activities of its derivatives is warranted and is likely to uncover novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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